![molecular formula C8H14N2O2 B13322009 [5-(2-Methoxypropan-2-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B13322009.png)
[5-(2-Methoxypropan-2-yl)-1,2-oxazol-3-yl]methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-(2-Methoxypropan-2-yl)-1,2-oxazol-3-yl]methanamine is an organic compound that features a unique structure combining an oxazole ring with a methanamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2-Methoxypropan-2-yl)-1,2-oxazol-3-yl]methanamine typically involves the formation of the oxazole ring followed by the introduction of the methanamine group. One common method is the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. Subsequent reactions introduce the methanamine group through nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness.
化学反応の分析
Types of Reactions
[5-(2-Methoxypropan-2-yl)-1,2-oxazol-3-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the methanamine group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring or the methanamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can introduce various alkyl or acyl groups.
科学的研究の応用
Chemistry
In chemistry, [5-(2-Methoxypropan-2-yl)-1,2-oxazol-3-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound can be used to study the interactions of oxazole-containing molecules with biological targets. It may serve as a probe to investigate enzyme mechanisms or receptor binding.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用機序
The mechanism of action of [5-(2-Methoxypropan-2-yl)-1,2-oxazol-3-yl]methanamine involves its interaction with specific molecular targets. The oxazole ring can engage in hydrogen bonding and π-π interactions with proteins or nucleic acids, while the methanamine group can form covalent bonds with active sites of enzymes. These interactions can modulate the activity of biological pathways, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
4-Methoxyphenethylamine: Similar in having a methoxy group and an amine group but differs in the aromatic ring structure.
2-Methoxyphenyl isocyanate: Shares the methoxy group but has an isocyanate functional group instead of the oxazole ring.
Uniqueness
[5-(2-Methoxypropan-2-yl)-1,2-oxazol-3-yl]methanamine is unique due to its combination of an oxazole ring and a methanamine group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C8H14N2O2 |
|---|---|
分子量 |
170.21 g/mol |
IUPAC名 |
[5-(2-methoxypropan-2-yl)-1,2-oxazol-3-yl]methanamine |
InChI |
InChI=1S/C8H14N2O2/c1-8(2,11-3)7-4-6(5-9)10-12-7/h4H,5,9H2,1-3H3 |
InChIキー |
HYNWVUOXEKZFES-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC(=NO1)CN)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Aminomethyl)bicyclo[2.2.2]octan-2-ol](/img/structure/B13321928.png)
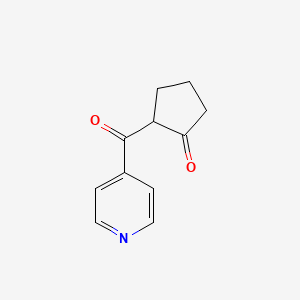
![5-[4-Ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pentan-1-amine](/img/structure/B13321934.png)
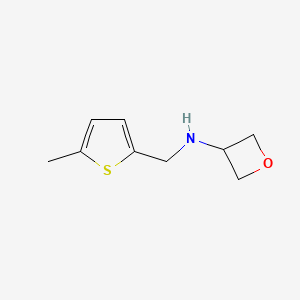
![1-[(4-Methyl-1,2,3-thiadiazol-5-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13321944.png)
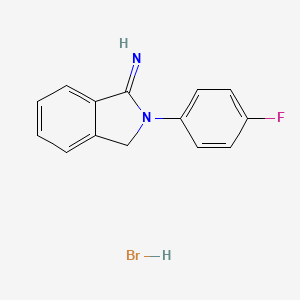
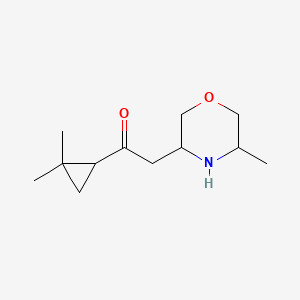
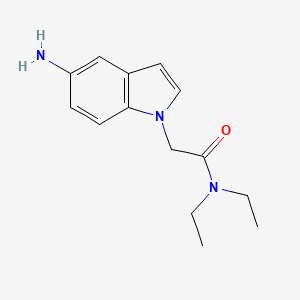
![8-Bromo-6-fluoro-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B13321955.png)
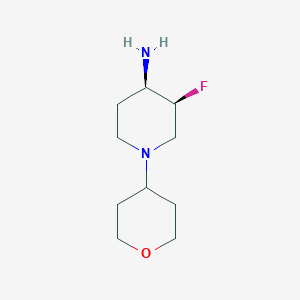
![2-[(3-Amino-6-methylpyridin-2-yl)oxy]ethan-1-ol](/img/structure/B13321964.png)
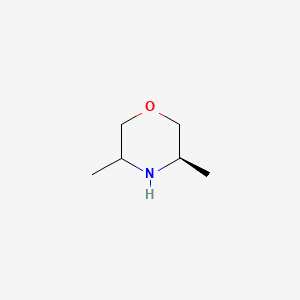

![tert-Butyl 2-cyano-6,6a,7,7a-tetrahydro-5H-cyclopropa[c][1,5]naphthyridine-5-carboxylate](/img/structure/B13321977.png)
